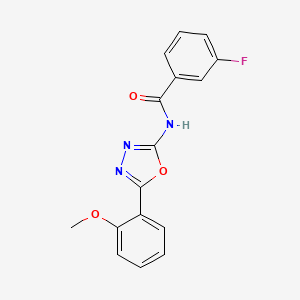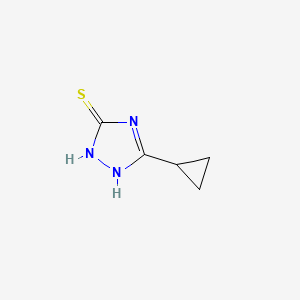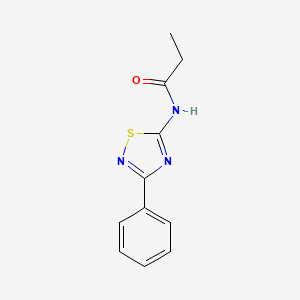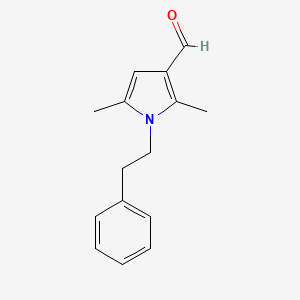
Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate
説明
Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate is a chemical compound with the empirical formula C23H36N2O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate are not available, similar compounds such as 1-Boc-piperazine have been reported to undergo Buchwald-Hartwig coupling reactions with aryl halides .科学的研究の応用
Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of various biologically active molecules. Its structure allows for the creation of complex natural products and pharmaceuticals that may exhibit anticancer, anti-inflammatory, or antipsychotic properties .
Antibacterial and Antifungal Applications
Research indicates that derivatives of this compound have been tested against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains, showing moderate activity. This suggests potential use in developing new antimicrobial agents .
Drug Discovery and Development
The tert-butyl and piperazine components of this compound make it a valuable intermediate in drug discovery. It can be used to synthesize a wide range of therapeutic agents, including antidepressants and antihistamines .
Chemical Intermediate for Research
As a chemical intermediate, it is used in academic and industrial research laboratories to synthesize a variety of novel organic compounds, which can lead to the discovery of new drugs and materials .
Safety and Hazards
Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate is classified as an irritant, with hazard statements indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also classified as Aquatic Chronic 4, which indicates that it may cause long-term adverse effects in the aquatic environment .
作用機序
Target of Action
The primary targets of “Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate” are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of "Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate" . These factors can include pH, temperature, presence of other molecules, and more.
特性
IUPAC Name |
tert-butyl 4-[(4-methylphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-5-7-15(8-6-14)13-18-9-11-19(12-10-18)16(20)21-17(2,3)4/h5-8H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBDFCBCBLSTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2989758.png)
![4-(2-chlorobenzyl)-1-{3-[4-(2-furoyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2989761.png)
![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide](/img/structure/B2989762.png)

![Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B2989766.png)




![3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2989776.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2989778.png)
